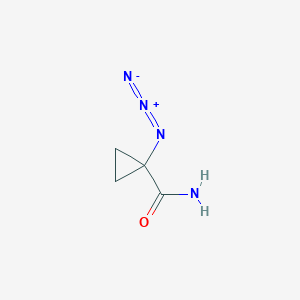

1-Azidocyclopropane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azidocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Azidocyclopropane-1-carboxamide: A Technical Guide to Structure, Synthesis, and Applications

The following guide details the chemical structure, synthesis, properties, and applications of 1-Azidocyclopropane-1-carboxamide , a specialized bifunctional building block.

Executive Summary

1-Azidocyclopropane-1-carboxamide is a conformationally restricted, bifunctional organic molecule featuring a cyclopropane ring substituted at the C1 position with both an azide (

This guide outlines the compound's physicochemical properties, validated synthesis protocols, and safety considerations for handling high-energy azido-cyclopropyl systems.

Chemical Structure & Properties[1][2][3][4][5]

Structural Analysis

The molecule is characterized by the geminal substitution of the cyclopropane ring. This creates a unique steric and electronic environment:

-

Ring Strain: The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). The gem-substitution pattern introduces additional Thorpe-Ingold effects, further rigidifying the bond angles.

-

Orthogonality: The azide group (dipole) and the carboxamide (H-bond donor/acceptor) are chemically orthogonal. The azide is stable to most amide-coupling conditions but reactive toward alkynes (CuAAC) or phosphines (Staudinger reduction).

| Property | Data / Description |

| IUPAC Name | 1-Azidocyclopropane-1-carboxamide |

| Molecular Formula | |

| Molecular Weight | 126.12 g/mol |

| CAS Number (Acid Precursor) | 82998-00-3 (1-Azidocyclopropane-1-carboxylic acid) |

| Geometry | Achiral (Cs symmetry plane if amide rotation is fast; effectively chiral in rigid peptide environments) |

| Hybridization | C1 is |

Predicted Physicochemical Properties

Note: Specific experimental data for the amide is sparse; values below are derived from the analogous acid and general trends for primary amides.

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 110–130 °C (Amides typically melt higher than corresponding esters due to H-bonding).

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); moderately soluble in lower alcohols; insoluble in non-polar hydrocarbons (Hexanes).

-

Stability: Thermally sensitive.[1] Avoid temperatures >80 °C to prevent decomposition or rearrangement (Curtius-type or nitrene formation).

Synthesis Methodologies

Two primary routes exist for accessing the 1-azidocyclopropane-1-carboxamide scaffold.[2] The Diazo Transfer route is recommended for laboratory-scale synthesis due to higher safety margins and the commercial availability of the starting material (ACC).

Route A: Diazo Transfer (Recommended)

This method utilizes the commercially available 1-aminocyclopropane-1-carboxylic acid (ACC) . The amine is converted to the azide using a diazo transfer reagent, followed by amide formation.

Step 1: Diazo Transfer to form 1-Azidocyclopropane-1-carboxylic acid

-

Reagents: ACC, Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl),

, -

Mechanism: Nucleophilic attack of the amine on the sulfonyl azide, followed by fragmentation to the azide.

Step 2: Amide Formation

-

Reagents: Oxalyl chloride (or Thionyl chloride), DMF (cat.), followed by aqueous Ammonia (

). -

Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.

Experimental Protocol: Route A

Step 1: Synthesis of 1-Azidocyclopropane-1-carboxylic acid

-

Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (10 mmol) and

(25 mmol) in Methanol ( -

Catalyst: Add

( -

Azidation: Add Imidazole-1-sulfonyl azide hydrochloride (12 mmol) slowly at 0 °C.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (ninhydrin stain should be negative for starting amine).

-

Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (

). Dry over -

Yield: ~80-90% of crude azido acid (Yellowish oil or low-melting solid).

Step 2: Conversion to Carboxamide

-

Activation: Dissolve the crude azido acid (5 mmol) in anhydrous DCM (

) under Nitrogen. -

Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (6 mmol) dropwise at 0 °C. Stir for 2 hours at RT until gas evolution ceases.

-

Amidation: Cool the mixture to 0 °C. Slowly bubble anhydrous

gas through the solution OR add dropwise to a stirred solution of 28% aqueous -

Purification: Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[3] Dry (

) and concentrate.[4] Recrystallize from EtOAc/Hexanes.

Reaction Pathways & Applications

Bioorthogonal "Click" Chemistry

The azide group serves as a bioorthogonal handle. The steric bulk of the gem-disubstituted cyclopropane does not significantly hinder the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Peptide Constraints

Incorporating this motif into peptides restricts the backbone conformation (

Visualization of Pathways (Graphviz)

Caption: Synthetic pathway from ACC to 1-Azidocyclopropane-1-carboxamide and subsequent Click reaction.

Safety Protocols (Critical)

Azide Hazards

-

Explosivity: While the C/N ratio (

) is borderline (Rule of thumb: -

Avoid: Contact with heavy metals (Pb, Cu) which form highly explosive metal azides. Use glass or Teflon spatulas.

-

Heat: Do not heat crude azide mixtures above 40 °C. Rotary evaporation should be done behind a blast shield.

Cyclopropane Strain

-

Reactions that generate carbocations or radicals at the cyclopropyl positions may lead to ring opening or rearrangement (e.g., to allyl derivatives), often releasing significant energy.

Waste Disposal

-

Quench unreacted azides with dilute sodium nitrite (

) in acidic media or using specific commercial azide quenching kits before disposal.

References

-

Synthesis of Azido-Cyclopropanes via Vinyl Azides

-

Chemical Reviews, "Azides: Their Preparation and Synthetic Uses".[5]

-

-

Diazo Transfer Methodologies

- Organic Letters, "Imidazole-1-sulfonyl Azide Hydrochloride: A Shelf-Stable Reagent for the Diazotransfer Reaction".

-

Properties of ACC Derivatives

-

Journal of the Chemical Society, "1-Aminocyclopropane-1-carboxylic acid".[2]

-

-

Safety of Organic Azides

- Organic Process Research & Development, "Safe Manufacturing of Organic Azides".

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 3. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

1-Azidocyclopropane-1-carboxamide vs 1-aminocyclopropane-1-carboxylic acid (ACC)

An In-Depth Technical Guide to the Comparative Analysis of 1-Azidocyclopropane-1-carboxamide and 1-Aminocyclopropane-1-carboxylic Acid (ACC) for Advanced Research Applications

Foreword

In the landscape of modern drug discovery and chemical biology, the nuanced modification of molecular scaffolds can lead to profoundly different biological activities and research applications. The cyclopropane ring, a motif of significant interest due to its unique conformational rigidity and electronic properties, serves as a foundational structure for a multitude of bioactive compounds.[1][2] This guide provides a detailed comparative analysis of two closely related cyclopropane derivatives: the well-characterized 1-aminocyclopropane-1-carboxylic acid (ACC) and its synthetic counterpart, 1-Azidocyclopropane-1-carboxamide.

While ACC is renowned for its roles as a natural plant hormone precursor and a neuromodulator in mammalian systems, the introduction of an azide functional group in place of the primary amine, and a carboxamide in place of the carboxylic acid, transforms the molecule into a versatile tool for chemical biology and a potential lead for therapeutic development. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, chemical properties, biological activities, and experimental applications of these two molecules, providing the technical insights necessary to leverage their distinct characteristics.

Molecular Overview and Chemical Properties

The core difference between 1-aminocyclopropane-1-carboxylic acid and 1-Azidocyclopropane-1-carboxamide lies in the C1 substituents. This seemingly minor alteration dramatically changes the molecule's reactivity, biological targets, and potential applications.

-

1-Aminocyclopropane-1-carboxylic Acid (ACC): As a naturally occurring non-proteinogenic amino acid, ACC is a hydrophilic and zwitterionic molecule at physiological pH.[3] Its primary amine and carboxylic acid groups are key to its biological recognition and function.

-

1-Azidocyclopropane-1-carboxamide: This synthetic derivative replaces the reactive primary amine with a bioorthogonal azide group and the carboxylic acid with a carboxamide. The azide is a high-energy, yet kinetically stable, functional group, largely inert to biological nucleophiles, making it an ideal handle for "click chemistry" reactions. The carboxamide group can alter solubility and hydrogen bonding capabilities compared to the carboxylic acid.[4][5]

Below are the chemical structures of the two molecules.

Chemical structures of ACC and its azido-carboxamide derivative.

Comparative Physicochemical Properties

| Property | 1-Aminocyclopropane-1-carboxylic Acid (ACC) | 1-Azidocyclopropane-1-carboxamide | Rationale for Differences |

| Molecular Formula | C₄H₇NO₂ | C₄H₆N₄O | The substitution of -NH₂ with -N₃ and -COOH with -CONH₂ changes the elemental composition. |

| Molecular Weight | 101.10 g/mol | 126.12 g/mol | The azide group is heavier than the amine group, and the carboxamide is lighter than the carboxylic acid, resulting in a net increase in mass. |

| Solubility | Soluble in water (40 mg/mL)[6] | Predicted to have moderate water solubility | The zwitterionic nature of ACC at neutral pH enhances its water solubility. The less polar carboxamide group and the azide group reduce hydrophilicity. |

| Reactivity | Amine group is nucleophilic; participates in enzymatic reactions. | Azide group is bioorthogonal; participates in click chemistry (e.g., with alkynes). | The azide's electronic structure makes it unreactive toward most biological functional groups but highly reactive in specific cycloaddition reactions. |

| Biological Nature | Natural product (plant metabolite)[7] | Synthetic | This molecule is designed and synthesized for specific research purposes. |

Synthesis Methodologies

The synthetic routes to these molecules are fundamentally different, reflecting their distinct origins and intended uses.

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

ACC is biosynthesized in plants from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS), which is the rate-limiting step in ethylene production.[8][9][10] For laboratory and industrial purposes, several chemical syntheses have been developed. A common and efficient method involves the cyclization of a protected homoserine derivative or a one-pot reaction from nitroacetate and 1,2-dihaloethane.[11][12]

Simplified chemical synthesis pathway for ACC.

Proposed Synthesis of 1-Azidocyclopropane-1-carboxamide

A plausible synthetic route to 1-Azidocyclopropane-1-carboxamide would start from its parent amino acid, ACC. The synthesis would involve a two-step process: conversion of the carboxylic acid to a carboxamide, followed by the conversion of the amine to an azide.

Step-by-Step Protocol:

-

Amidation of ACC:

-

Protect the amine group of ACC, for example, as a Boc-derivative (Di-tert-butyl dicarbonate).

-

Activate the carboxylic acid using a standard peptide coupling reagent (e.g., HBTU, HATU) or by converting it to an acyl chloride.[13]

-

React the activated acid with ammonia to form the protected 1-aminocyclopropane-1-carboxamide.

-

Deprotect the amine group.

-

-

Azidation of the Amine:

-

The resulting 1-aminocyclopropane-1-carboxamide can then be converted to the azide via a diazo transfer reaction. A common reagent for this transformation is triflyl azide (TfN₃) in the presence of a copper catalyst.

-

Proposed synthetic pathway for 1-Azidocyclopropane-1-carboxamide from ACC.

Comparative Biological Activity and Mechanisms of Action

The functional divergence between the amine and azide groups dictates the distinct biological roles of these two molecules.

1-Aminocyclopropane-1-carboxylic Acid (ACC)

ACC has two well-documented and distinct biological roles:

-

Plant Biology - Ethylene Precursor: In higher plants, ACC is the immediate precursor to the gaseous hormone ethylene.[14] The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO) and is a critical control point in processes like fruit ripening, senescence, and stress responses.[15] The availability of ACC for this conversion is regulated by its synthesis via ACC synthase (ACS) and its conjugation to other molecules like malonyl-ACC (MACC).[8][16]

-

Neuroscience - NMDA Receptor Modulator: In the mammalian central nervous system, ACC acts as a potent and selective agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[17] It mimics the effects of glycine, enhancing the activity of the NMDA receptor ion channel.[6][18] This activity has implications for synaptic plasticity, learning, and memory, and ACC has been shown to reduce NMDA-induced cell death in hippocampal neurons under certain conditions.

Dual biological roles of 1-Aminocyclopropane-1-carboxylic Acid (ACC).

1-Azidocyclopropane-1-carboxamide: A Tool for Chemical Biology

In contrast to ACC's defined biological roles, 1-Azidocyclopropane-1-carboxamide is designed as a research tool. Its primary utility stems from the azide group's bioorthogonality.

-

Click Chemistry Handle: The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne. This "click" reaction allows for the covalent labeling of biomolecules. If this molecule were used as a probe, it could potentially be used to:

-

Identify Targets: If the cyclopropane-carboxamide scaffold has an unknown biological target, an alkyne-tagged version of the target could be used to "pull down" and identify the interacting protein.

-

Visualize Cellular Localization: By "clicking" a fluorescent alkyne dye onto the molecule after it has been introduced to cells, researchers can visualize its distribution and localization.

-

-

Photoaffinity Labeling Precursor: Azides can be photochemically converted to highly reactive nitrenes. An aryl azide derivative could be used as a photoaffinity label to covalently cross-link to a binding partner upon UV irradiation, enabling target identification.

-

Medicinal Chemistry Scaffold: The cyclopropane carboxamide structure itself is a common motif in medicinal chemistry, known to enhance metabolic stability and provide rigid conformational constraint.[4][5] This molecule could serve as a starting point for developing inhibitors or modulators of enzymes that recognize small, cyclic amino acid-like structures.

Experimental Protocols and Applications

The distinct properties of these molecules lead to different experimental applications.

Application of ACC: ACC Deaminase Activity Assay

Many soil bacteria and fungi possess an enzyme called ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia.[19][20] This process can lower plant ethylene levels and promote plant growth under stress.[21][22] An assay to measure this activity is crucial for screening beneficial microbes.

Protocol: Colorimetric Assay for ACC Deaminase Activity

This protocol measures the production of α-ketobutyrate from ACC.

-

Bacterial Culture: Grow the bacterial strain of interest in a minimal medium with ACC as the sole nitrogen source to induce the expression of ACC deaminase.

-

Cell Lysis: Harvest and wash the cells, then lyse them (e.g., by sonication or with toluene) to release the intracellular enzymes.

-

Enzymatic Reaction:

-

Incubate the cell lysate with a solution of ACC (e.g., 0.5 M) in a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.5) at 30°C for a set time (e.g., 15 minutes).

-

-

Derivatization:

-

Stop the reaction by adding 0.56 M HCl.

-

Add 2,4-dinitrophenylhydrazine (DNPH) reagent and incubate at 30°C for 30 minutes. The DNPH reacts with the α-ketobutyrate produced.

-

-

Quantification:

-

Add 2 N NaOH to develop a color.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Determine the concentration of α-ketobutyrate by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.[19] The enzyme activity is typically expressed as nmol of α-ketobutyrate per mg of protein per hour.[21]

-

Workflow for ACC Deaminase Activity Assay.

Application of 1-Azidocyclopropane-1-carboxamide: Bioorthogonal Labeling

This molecule can be used to label an alkyne-modified protein of interest (POI-alkyne) in a complex biological sample, such as a cell lysate.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Sample Preparation: Prepare a cell lysate containing the POI-alkyne.

-

Reagent Preparation:

-

Prepare a stock solution of 1-Azidocyclopropane-1-carboxamide.

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

-

Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the cell lysate, 1-Azidocyclopropane-1-carboxamide, the copper source/reductant, and the ligand.

-

Incubate the reaction at room temperature or 37°C for 1-2 hours.

-

-

Analysis:

-

The now-labeled POI can be analyzed. For example, if the alkyne was part of a fluorescent tag, the labeling can be visualized by SDS-PAGE and in-gel fluorescence scanning. If the alkyne was on a reporter tag (like biotin), the labeled protein can be enriched using streptavidin beads and analyzed by mass spectrometry.

-

Conclusion

While originating from the same cyclopropane core, 1-aminocyclopropane-1-carboxylic acid and 1-Azidocyclopropane-1-carboxamide represent a classic case of how functional group modification dictates molecular purpose.

-

ACC is a molecule of biological significance , acting as a key metabolic intermediate and signaling molecule in both plants and animals. Its study provides fundamental insights into hormone biology and neurophysiology.

-

1-Azidocyclopropane-1-carboxamide is a molecule of synthetic utility , designed as a precision tool for chemical biologists. Its value lies not in its intrinsic biological activity but in its ability to report on biological systems through bioorthogonal chemistry.

For researchers in drug development, ACC provides a lead structure for modulating the NMDA receptor, while 1-Azidocyclopropane-1-carboxamide offers a versatile scaffold for probe development and target identification studies. Understanding the distinct attributes of these two molecules empowers scientists to select the right tool for their specific research questions, whether they are exploring natural biological pathways or engineering new ways to visualize and manipulate them.

References

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate. Available at: [Link].

-

1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis. Available at: [Link].

-

Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5, 640. Available at: [Link].

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link].

-

1-Aminocyclopropane-1-carboxylic acid CAS:22059-21-8. Padmaja Expo. Available at: [Link].

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link].

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Available at: [Link].

-

Wang, Y., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Journal of Experimental Botany. Available at: [Link].

-

1-Aminocyclopropane-1-carboxylic Acid - CAS 22059-21-8. MilliporeSigma. Available at: [Link].

-

Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, pls052. Available at: [Link].

-

Nadler, V., et al. (1988). 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. European Journal of Pharmacology, 157(1), 115-116. Available at: [Link].

-

Zhao, M. G., et al. (2006). Enhanced Presynaptic Neurotransmitter Release in the Anterior Cingulate Cortex of Mice with Chronic Pain. The Journal of Neuroscience, 26(35), 8923-8930. Available at: [Link].

-

Moura-Letts, G., & Santos, A. G. (2006). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link].

-

Pattyn, J., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 977174. Available at: [Link].

-

1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. Available at: [Link].

-

Zhang, W., et al. (2018). Discovery and Characterization of 1‑Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 14(1), 25-30. Available at: [Link].

-

Onofre-Lemus, J., et al. (2009). ACC (1-Aminocyclopropane-1-Carboxylate) Deaminase Activity, a Widespread Trait in Burkholderia Species, and Its Growth-Promoting Effect on Tomato Plants. Applied and Environmental Microbiology, 75(21), 6581-6590. Available at: [Link].

-

Monfardini, E., et al. (2017). Role of Anterior Cingulate Cortex in Instrumental Learning: Blockade of Dopamine D1 Receptors Suppresses Overt but Not Covert Learning. Frontiers in Integrative Neuroscience, 11, 14. Available at: [Link].

-

Medalla, M., & Barbas, H. (2012). The Anterior Cingulate Cortex May Enhance Inhibition of Lateral Prefrontal Cortex Via m2 Cholinergic Receptors at Dual Synaptic Sites. The Journal of Neuroscience, 32(44), 15469-15482. Available at: [Link].

-

Anterior cingulate cortex. Wikipedia. Available at: [Link].

-

The Anterior Cingulate Cortex: Decoding a Mysterious Brain Region. Sense of Mind. (2023). YouTube. Available at: [Link].

-

West, S. J., et al. (2025). Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link].

-

Zahir, A., et al. (2022). ACC Deaminase Produced by PGPR Mitigates the Adverse Effect of Osmotic and Salinity Stresses in Pisum sativum through Modulating the Antioxidants Activities. Plants, 11(24), 3468. Available at: [Link].

-

Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. Available at: [Link].

-

Singh, R. P., & Jha, P. N. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Frontiers in Microbiology, 14, 1142347. Available at: [Link].

-

Thalluri, C., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemical Data Collections, 43, 100998. Available at: [Link].

-

Singh, R. P., & Jha, P. N. (2017). Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants. Frontiers in Microbiology, 8, 237. Available at: [Link].

-

Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. Available at: [Link].

-

Pirrung, M. C., & Lee, Y. R. (1996). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Tetrahedron Letters, 37(15), 2531-2534. Available at: [Link].

-

1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers. Available at: [Link].

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

-

Rubtsov, A. E., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1667-1670. Available at: [Link].

-

Kao, C. H., & Yang, S. F. (1983). Comparative Study of the Metabolism of 1-Aminocyclopropane-l-carboxylic Acid and Senescence of Water-Stressed and ABA-Treated Excised Rice Leaves. Plant and Cell Physiology, 24(5), 737-743. Available at: [Link].

-

Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 63(3), 542-547. Available at: [Link].

-

The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. Available at: [Link].

-

Li, X., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link].

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Aminocyclopropane-1-carboxylic acid CAS:22059-21-8 - Padmaja Expo [padmajaexpo.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 10. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 11. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 13. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 15. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 17. 1-Aminocyclopropane-1-carboxylic acid | NMDAR | TargetMol [targetmol.com]

- 18. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants [frontiersin.org]

Conformational Restriction & Bioorthogonal Functionalization: The 1-Azidocyclopropane-1-Carboxamide Motif

Executive Summary

The inherent flexibility of linear peptides often results in poor bioavailability, rapid proteolytic degradation, and low target affinity—the "entropic penalty" of binding. To overcome these barriers, the 1-azidocyclopropane-1-carboxamide motif (derived from 1-azidocyclopropane-1-carboxylic acid , or

This moiety serves a dual function that is rare in peptidomimetics:

-

Conformational Locking: The cyclopropane ring at the C

position induces a severe Thorpe-Ingold effect, rigidly constraining the backbone torsion angles ( -

Bioorthogonal Reactivity: The azide (

) group acts as a "silent" handle for Cu(I)-catalyzed or strain-promoted click chemistry, enabling late-stage stapling, cyclization, or conjugation without interfering with the peptide's initial folding.

This guide details the physicochemical basis, synthesis, and application of this motif in developing stabilized peptide therapeutics.

The Physicochemical Basis of Restriction

The Thorpe-Ingold Effect in Scaffolds

The core of this motif is the 1-aminocyclopropane-1-carboxylic acid (

-

Steric Constraint: The bond angle of the cyclopropane ring (

) forces the external bonds (N-C -

Helical Preference:

derivatives are strong promoters of the -

Comparison: While Aib (aminoisobutyric acid) also induces helicity, the cyclopropane ring of

is more rigid and hydrophobic, often resulting in higher proteolytic stability.

The Azide Advantage

Replacing the amine (in

-

Electronic Nature: The azide is small, linear, and dipolar but overall non-perturbing to the helix until reacted.

-

Bioorthogonality: It is inert to standard biological nucleophiles/electrophiles but highly reactive toward alkynes (Click Chemistry).

Synthesis of the Building Block

To incorporate this motif into peptides, one typically synthesizes the protected amino acid Fmoc-1-azidocyclopropane-1-carboxylic acid .

Synthetic Route (Diazo Transfer Strategy)

The most robust route involves the diazo transfer to the unprotected amino acid or its ester, followed by protection.

Graphviz Diagram: Synthesis Workflow

Figure 1: Synthetic pathway for generating the Fmoc-protected building block suitable for SPPS.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating C

Coupling Protocol (The "Hard Coupling" Method)

Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Optimized Protocol:

-

Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation, especially for helical peptides.

-

Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU.

-

Conditions:

-

Stoichiometry: 4 eq. Amino Acid : 4 eq. HATU : 8 eq. DIEA.

-

Microwave: 75°C for 10 minutes (or 2x coupling at RT for 2 hours).

-

Solvent: DMF or NMP (NMP is superior for difficult sequences).

-

-

Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation, though less relevant for this residue).

N-Terminal Capping vs. Internal Residue

-

As an N-Terminal Cap: The "1-Azidocyclopropane-1-carboxamide" motif is most easily installed at the N-terminus. This locks the N-terminal geometry and provides a handle for labeling.

-

As an Internal Residue: If used internally, the azide prevents chain elongation (unless it is reduced to an amine via Staudinger reduction on-resin, which effectively converts it back to

). Therefore, the Azido form is primarily a terminal cap or a side-chain analog (if the azide is on a side chain, not the-

Note: For internal "stapling," one typically uses the amino acid

with a side-chain azide, OR uses the

-

Applications in Drug Design: Peptide Stapling

The primary application of this motif is Macrocyclization (Stapling) . By reacting the N-terminal azide with a side-chain alkyne (e.g., Propargylglycine, Pra) at position

The "Click" Staple Mechanism

This reaction creates a rigid triazole bridge that reinforces the helical propensity already induced by the cyclopropane ring.

Graphviz Diagram: Stapling Workflow

Figure 2: Workflow for creating a stapled peptide using the 1-azidocyclopropane motif.

Detailed Experimental Protocols

Synthesis of 1-Azidocyclopropane-1-carboxylic Acid[2]

-

Reagents: 1-Aminocyclopropane-1-carboxylic acid (

), Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl), -

Procedure:

-

Dissolve

(1.0 eq) in water/methanol. -

Add

(2.5 eq) and catalytic -

Add ISA-HCl (1.2 eq) and stir at RT for 12–16 hours.

-

Acidify to pH 2 with HCl and extract with EtOAc.

-

Safety: Azides are potentially explosive. Maintain low concentration and avoid metal spatulas with organic azides if possible.

-

Yield: Typically >85%.

-

On-Resin CuAAC Click Reaction

-

Reagents: CuI (Copper Iodide), Ascorbic Acid, DIPEA, DMF/Piperidine (20%).

-

Procedure:

-

Swell the resin containing the peptide (with N-terminal Azide and internal Alkyne).

-

Prepare a solution of CuI (1 eq), Ascorbic Acid (1 eq), and DIPEA (2 eq) in DMF.

-

Add to resin and agitate under nitrogen for 6–12 hours.

-

Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (which appear yellow/brown).

-

Proceed to TFA cleavage.

-

Comparison of Conformational Impact

| Feature | Alanine (Standard) | Aib (Dimethyl) | Ac3c (Cyclopropane) | N3-Ac3c (Azido-Cyclo) |

| C | None | High (Thorpe-Ingold) | Severe (Rigid Ring) | Severe |

| Helix Type | ||||

| Reactivity | Amine (Nucleophile) | Amine (Steric hindered) | Amine (Steric hindered) | Azide (Bioorthogonal) |

| Proteolytic Stability | Low | High | Very High | Very High |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015. Link

-

Toniolo, C., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid (Ac3c) peptides: conformational characterization. Biopolymers, 33(7), 1061–1072. Link

-

Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews, 44(1), 91-102. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Link

-

Jacobsen, Ø., et al. (2011). Stapled Peptides via Click Chemistry: A Way to Increase Target Affinity. The Journal of Organic Chemistry, 76(5), 1228–1238. Link

Sources

Synthesis Pathways for Gem-Disubstituted Azidocyclopropanes: A Technical Guide

This technical guide details the synthesis pathways for gem-disubstituted azidocyclopropanes , a structural motif critical in the development of conformationally restricted amino acids (e.g., substituted 1-aminocyclopropane-1-carboxylic acids, ACCs), high-energy materials, and bioorthogonal probes.

The guide distinguishes between two primary regioisomeric targets often conflated under this terminology:

-

1-Azido-1-substituted cyclopropanes: Where the azide and a substituent share the same carbon (quaternary center).

-

1-Azido-2,2-disubstituted cyclopropanes: Where the gem-disubstitution is on a ring carbon adjacent to the azide.

Executive Summary & Strategic Analysis

The synthesis of azidocyclopropanes presents a unique "push-pull" challenge: the ring strain of the cyclopropane (~27.5 kcal/mol) combined with the high energy of the azide group requires methodologies that avoid ring fragmentation or non-selective decomposition (e.g., to azirines).

For gem-disubstituted variants, the steric hindrance at the quaternary center precludes standard SN2 displacement of cyclopropyl halides. Therefore, the most robust synthetic strategies rely on electrophilic azidation of enolates (for 1,1-substitution) or radical C-H functionalization (for 2,2-substitution).

Safety Protocol: The C/N Ratio Rule

-

Critical Hazard: Azidocyclopropanes are potentially explosive.

-

Rule: Maintain a Carbon-to-Nitrogen atom ratio

. -

Mitigation: Perform all initial azidations on <1 mmol scale behind a blast shield. Avoid concentrating neat azidocyclopropanes; store in solution.

Pathway A: Electrophilic -Azidation (For 1-Azido-1-Substituted Cyclopropanes)

This is the gold-standard method for synthesizing 1-azido-1-cyclopropanecarboxylates , which are direct precursors to quaternary amino acids. This route constructs the C-N bond after the cyclopropane ring is formed, utilizing the acidity of the

The Mechanism

The reaction proceeds via the generation of a cyclopropyl enolate, which attacks an electrophilic azide source. The choice of base and azide reagent is critical to prevent ring opening.

Reagents:

-

Base: KHMDS (Potassium hexamethyldisilazide) is preferred over LDA due to better solubility and kinetic control at -78°C.

-

Azide Source: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is superior to tosyl azide due to steric bulk, which suppresses side reactions like diazo transfer.

Experimental Protocol

Substrate: Ethyl 2,2-dimethylcyclopropanecarboxylate (for 1-azido-2,2-dimethyl analog) or Ethyl cyclopropanecarboxylate (followed by alkylation).

-

Enolization: Flame-dry a 2-neck flask under Ar. Add THF and cool to -78°C. Add KHMDS (1.1 equiv, 0.5 M in toluene).

-

Addition: Dropwise add the cyclopropanecarboxylate (1.0 equiv) in THF. Stir for 30 min to ensure complete deprotonation.

-

Azidation: Cannulate a pre-cooled solution of Trisyl Azide (1.2 equiv) in THF into the enolate solution. Crucial: Maintain internal temp < -70°C.

-

Quench: After 5-10 min, quench rapidly with glacial acetic acid (3-4 equiv).

-

Workup: Warm to RT, dilute with Et₂O, wash with sat. NaHCO₃ and brine.

Self-Validating Check: The disappearance of the starting material ester peak in GC-MS and the appearance of the azide IR stretch (~2100 cm⁻¹) confirms conversion.

Mechanistic Visualization

The following diagram illustrates the stereoelectronic path of the electrophilic attack.

Caption: Electrophilic azidation pathway via enolate trapping of Trisyl Azide.

Pathway B: Manganese-Catalyzed C-H Azidation (For 1-Azido-2,2-Disubstituted Cyclopropanes)

For substrates where the cyclopropane ring is already formed and substituted (e.g., gem-dimethylcyclopropane), direct functionalization of the C-H bond is the most modern and efficient approach. This avoids the need for de novo ring synthesis.

The Mechanism

This pathway utilizes a Mn(salen) complex to catalyze a radical group transfer. It is highly selective for tertiary C-H bonds or electron-rich secondary bonds, allowing for the installation of an azide group onto a gem-disubstituted cyclopropane scaffold.

Key Advantage: Uses aqueous NaN₃ (safer than organic azides) and operates under air.[1]

Experimental Protocol

Substrate: 1,1-Dimethylcyclopropane derivatives.

-

Catalyst Prep: Charge a flask with Mn(salen)Cl catalyst (2-5 mol%).

-

Solvent System: Add a biphasic mixture of EtOAc or DCM and aqueous NaN₃ (saturated).

-

Oxidant: Add PhIO (Iodosobenzene) or NFSI as the oxidant/radical initiator source.

-

Reaction: Stir vigorously at RT for 12-24h.

-

Purification: Filter through Celite. The product is often pure enough for downstream use; avoid distillation of azides.

Radical Cycle Visualization

Caption: Mn-catalyzed radical rebound mechanism for direct C-H azidation.

Pathway C: Diazo Transfer to Aminocyclopropanes

When chiral precision is required, the most reliable route is the synthesis of the amine followed by conversion to the azide. This is particularly useful for 1-azido-2,2-disubstituted targets derived from the Kulinkovich reaction.

Sequence:

-

Kulinkovich Reaction: Ester + EtMgBr + Ti(OiPr)₄

Cyclopropanol. -

Modified Kulinkovich (de Meijere): Amide + Grignard + Ti

Aminocyclopropane . -

Diazo Transfer:

-

Reagent: Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide (simpler, safer).

-

Conditions: CuSO₄ (cat.), K₂CO₃, MeOH/H₂O.

-

Result: Stereoretentive conversion of

to

-

Comparative Data Analysis

The following table summarizes the suitability of each pathway based on the target structure and scale.

| Feature | Electrophilic Azidation (Pathway A) | Mn-Catalyzed C-H (Pathway B) | Diazo Transfer (Pathway C) |

| Target Motif | 1-Azido-1-Ester (Quaternary) | 1-Azido-2,2-Dialkyl | Chiral Amines |

| Key Reagent | Trisyl Azide / KHMDS | Mn(salen) / NaN₃ | Triflyl Azide / Cu(II) |

| Yield (Avg) | 75 - 92% | 50 - 75% | 85 - 95% |

| Stereocontrol | Substrate Controlled | Catalyst Controlled | Retention of Configuration |

| Scalability | Medium (Cryogenic) | High (Room Temp) | High (If using safe transfer reagents) |

| Risk Profile | Moderate (Unstable intermediates) | Low (Aqueous conditions) | Moderate (Explosive reagents) |

References

-

Electrophilic Azidation of Enolates

- Evans, D. A., et al. "Asymmetric Synthesis of -Azido Carboxylic Acid Derivatives." Journal of the American Chemical Society, 112(10), 4011-4030.

-

Mn-Catalyzed C-H Azidation

-

Groves, J. T., et al. "Manganese-catalyzed late-stage aliphatic C-H azidation."[1] Journal of the American Chemical Society, 137(16), 5300-5303.

-

-

Kulinkovich/de Meijere Cyclopropylamine Synthesis

- de Meijere, A., et al. "Titanium-Mediated Syntheses of Cyclopropylamines." Journal of Organometallic Chemistry, 689(24), 2033-2055.

-

Diazo Transfer Reagents (Safety Focused)

- Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797-3800.

-

Curtius Rearrangement Kinetics on Cyclopropanes

-

Wang, X., et al.[2] "The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides." Journal of Organic Chemistry, 73(24), 9539–9543.

-

Sources

1-Azidocyclopropane-1-carboxamide: A Bioorthogonal Proline Surrogate

Technical Guide for Drug Discovery & Peptidomimetic Design

Part 1: Strategic Value & Core Concept

In the landscape of peptidomimetics, Proline is unique due to its secondary amine structure, which constrains the backbone

1-Azidocyclopropane-1-carboxamide (

Why This Surrogate?

-

Hyper-Rigidity: The cyclopropane ring locks both

and -

The Azido-Gauche Effect: Unlike a simple alkyl group, the azide substituent exerts a stereoelectronic influence (the gauche effect) that stabilizes specific backbone torsions, reinforcing the turn conformation.

-

Bioorthogonality: The azide moiety (

) is chemically inert under physiological conditions but reactive toward alkynes (Click chemistry) or phosphines (Staudinger ligation), allowing the peptide to be used as a probe or "molecular glue" precursor.

Part 2: Synthesis Protocol

Safety Warning: Organic azides, particularly those with a low Carbon-to-Nitrogen ratio (

The synthesis strategy relies on the Diazo Transfer method applied to the parent amino acid (

Workflow Diagram

Figure 1: Synthetic route converting 1-aminocyclopropane-1-carboxylic acid to the target azido-amide.

Step-by-Step Methodology

Phase 1: Diazo Transfer (Synthesis of 1-Azido-ACC)

This step converts the amine of

-

Reagents: 1-Aminocyclopropane-1-carboxylic acid (1.0 eq), ISA·HCl (1.2 eq),

(2.5 eq), -

Procedure:

-

Dissolve

and -

Add the Copper(II) catalyst.

-

Slowly add ISA·HCl. The mixture will turn turbid.

-

Stir at ambient temperature for 12–16 hours.

-

Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc (

). Dry organic layer over -

Result: 1-Azidocyclopropane-1-carboxylic acid. (Verify by IR: strong peak at ~2100

).

-

Phase 2: Amidation to Carboxamide

Direct amidation of the sterically hindered cyclopropane acid requires efficient activation. The Mixed Anhydride method is preferred over carbodiimides to avoid side reactions with the azide.

-

Reagents: 1-Azido-ACC (from Phase 1), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (0.5M in Dioxane or THF).

-

Procedure:

-

Dissolve 1-Azido-ACC in anhydrous THF under

atmosphere. Cool to -15°C. -

Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.

-

Add the ammonia solution (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Purification: Concentrate (do not dry completely) and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

-

Characterization: Confirm structure via

-NMR (Cyclopropane protons:

-

Part 3: Mechanistic & Conformational Analysis

The utility of

Comparative Data: Proline vs. Azido-ACC

| Feature | L-Proline | 1-Aminocyclopropane-1-carboxylic acid (ACC) | 1-Azido-ACC-Amide |

| Backbone Constraint | |||

| Turn Induction | Stabilized | ||

| Electronic Effect | None (Alkyl side chain) | None | Azido Gauche Effect (Dipole stabilization) |

| H-Bond Donor | No (Secondary Amine) | Yes (Primary Amine) | No (Azide is acceptor-poor) |

| Bioorthogonality | None | None | Yes (Click Chemistry) |

The Azido Gauche Effect

In

In the cyclopropane system, this effect is amplified. The rigid ring prevents bond rotation, locking the azide into a specific orientation relative to the carboxamide. This pre-organizes the molecule into a "turn-ready" state, reducing the entropic penalty of binding to a receptor.

Figure 2: Mechanistic basis for the turn-inducing properties of Azido-ACC.

Part 4: Applications in Drug Discovery

Peptidomimetic "Stapling" & Macrocyclization

-amide can be incorporated into peptide sequences to force a turn. Unlike standard proline, the azide handle allows for "Click" macrocyclization.-

Protocol: Incorporate

-amide at position -

Reaction: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields a triazole staple that locks the peptide into a bioactive helix or loop.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a rigid, polar fragment.

-

Library Design: The amide group can hydrogen bond with target residues, while the azide waits as a "silent" handle.

-

In Situ Click: If the fragment binds near a hydrophobic pocket, it can be reacted with a library of alkynes directly in the biological assay (Target-Guided Synthesis) to grow the fragment into a high-affinity lead.

Proline Editing

In structure-activity relationship (SAR) studies, replacing a Proline residue with

-

Conformational Stringency: Does a tighter turn improve potency?

-

Extension Vector: Can the azide group reach a sub-pocket (via triazole formation) that Proline cannot?

References

-

Conformational Analysis of Azido-Peptides

- Cho, M., et al. (2010). "Azido Gauche Effect on the Backbone Conformation of -Azidoalanine Peptides." The Journal of Physical Chemistry B.

-

Source:

-

Cyclopropane Amino Acids in Peptidomimetics

- Reichelt, A., & Martin, S. F. (2006). "Synthesis and properties of cyclopropane-derived peptidomimetics." Accounts of Chemical Research.

-

Source:

-

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Derivatives

- Gaucher, A., et al. (2010). "1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis." The Journal of Organic Chemistry. (General reference for ACC scaffold synthesis).

-

Source:

-

Click Chemistry in Peptide Modification

-

Tornøe, C. W., et al. (2002).[1] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

-

Source:

-

-

General Properties of 1-Azidocyclopropane-1-carboxamide

-

Chemical Structure and CAS Registry (1333426-89-3).[2]

-

Source:

-

Sources

Methodological & Application

Application Note: Optimized CuAAC Protocol for 1-Azidocyclopropane-1-carboxamide

Executive Summary

This Application Note details the optimized protocol for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azidocyclopropane-1-carboxamide .

While CuAAC is generally robust, this specific building block presents two distinct challenges:

-

Steric Hindrance: The azide is attached to a quaternary carbon within a strained cyclopropane ring, significantly retarding the formation of the copper-azide intermediate compared to primary alkyl azides.

-

High Energy Density: With a Carbon-to-Nitrogen (C/N) ratio of 1:1, this molecule falls into the "explosive" category of organic azides.

This guide provides a self-validating protocol using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a stabilizing ligand to accelerate the reaction while maintaining strict safety controls.

Chemical Profile & Safety Assessment

Structural Analysis

The cyclopropane scaffold provides a conformationally restricted mimic of amino acids, useful for "locking" peptide backbones. However, the quaternary center creates a "neopentyl-like" steric environment, slowing the catalytic cycle.

Critical Safety Parameters (C/N Ratio)

Before proceeding, researchers must acknowledge the energetic instability of this substrate.

-

Formula:

-

C/N Ratio Calculation:

WARNING: Standard safety guidelines state that organic azides with

are potentially explosive. This molecule has a ratio of.

Do NOT concentrate to dryness.

Do NOT use halogenated solvents (DCM/CHCl3) (risk of di/triazidomethane formation). [1] * Use predominantly in solution.

Reaction Mechanism & Workflow

The following diagram illustrates the optimized workflow, highlighting the critical "Premix" step required to stabilize the Cu(I) species before it encounters the sterically hindered azide.

Figure 1: Optimized CuAAC Workflow. Note the pre-complexation of Copper and Ligand (Red Node) to prevent catalyst precipitation or oxidation.

Experimental Protocol

Reagents & Stoichiometry

For a standard 0.1 mmol scale reaction.

| Component | Role | Equivalents | Concentration (Stock) | Volume |

| Alkyne Substrate | Reactant A | 1.0 eq | 100 mM (DMSO) | 100 µL |

| 1-Azidocyclopropane... | Reactant B | 1.2 eq | 100 mM (DMSO) | 120 µL |

| CuSO₄ · 5H₂O | Catalyst Source | 0.1 eq | 20 mM (H₂O) | 50 µL |

| THPTA Ligand | Cu(I) Stabilizer | 0.5 eq | 50 mM (H₂O) | 100 µL |

| Sodium Ascorbate | Reductant | 0.5 eq | 100 mM (H₂O) | 50 µL |

| Solvent Buffer | Medium | - | 100 mM Phosphate/tBuOH | to 1 mL |

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Essential)

-

Why: The amide group on the cyclopropane can weakly chelate copper, and the steric bulk slows the reaction. Unligated copper will oxidize or disproportionate before the reaction finishes.

-

Action: In a separate microtube, mix the CuSO₄ solution and THPTA solution. Vortex and let stand for 5 minutes. The solution should remain clear blue/teal.

Step 2: Main Reaction Assembly

-

In a clean glass vial (or Eppendorf), add the Solvent Buffer (typically 1:1 tBuOH:Water or DMSO:Water if solubility is an issue).

-

Add the Alkyne .

-

Add the 1-Azidocyclopropane-1-carboxamide .

-

Add the Cu-THPTA complex prepared in Step 1.

Step 3: Activation

-

Add the Sodium Ascorbate solution last.

-

Observation: The solution may turn from light blue to colorless or pale yellow. If it turns brown/black, oxygen has compromised the reaction (see Troubleshooting).

-

Flush the headspace with Nitrogen/Argon, cap tightly, and stir.

Step 4: Incubation[2]

-

Temperature: Start at Room Temperature (25°C) .

-

Time: Due to the quaternary center, this reaction is slower than usual. Allow 2–16 hours .

-

Heat: If <50% conversion is observed after 4 hours, increase temperature to 40°C . Do not exceed 60°C due to the thermal instability of the strained azide.

Workup and Purification

Because the azide is high-energy, avoid distillation .

-

Copper Scavenging: Add 50 µL of 0.5M EDTA (pH 8.0) to the reaction mixture and stir for 30 minutes. This pulls the copper from the triazole product.

-

Extraction: Dilute with EtOAc. Wash with water (x2) and brine (x1).

-

Note: If the product is very polar (e.g., peptide-based), use solid-phase extraction (C18 Sep-Pak) or direct prep-HPLC injection after filtering.

-

-

Isolation: Dry organic layer over Na₂SO₄ and concentrate carefully (do not heat bath >30°C).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalled (<20%) | Steric hindrance at quaternary carbon. | Increase Cu loading to 20 mol%. Switch ligand to BTTES (more active). Heat to 40°C. |

| Solution turns Brown | Oxidation of Cu(I) to Cu(II)/Oxides. | Degas solvents thoroughly. Add fresh Sodium Ascorbate (0.5 eq). |

| Precipitate Forms | Catalyst or Reactant insolubility. | Add 10-20% DMSO to the buffer. Ensure THPTA:Cu ratio is at least 5:1. |

| Azide Decomposition | Thermal instability (Ring strain). | STOP. Lower temperature. Check for gas evolution ( |

References

-

Mechanism & Ligands: Rostovtsev, V. V., et al.[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no.[4] 14, 2002, pp. 2596–2599.

-

THPTA Ligand Protocol: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[2][5] Angewandte Chemie, vol. 48, no. 52, 2009, pp. 9879–9883.

-

Azide Safety: "Safe Handling of Azides." University of Pittsburgh Safety Manual, 2013.

-

Steric Hindrance in CuAAC: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.[6]

Sources

Synthesis of triazole-linked peptidomimetics from 1-Azidocyclopropane-1-carboxamide

An In-Depth Guide to the Synthesis of Triazole-Linked Peptidomimetics Using 1-Azidocyclopropane-1-carboxamide

Introduction: Engineering Peptide Function with Constrained Triazole Scaffolds

Peptides are central to biological processes, but their therapeutic potential is often hindered by poor metabolic stability and lack of oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution to these limitations.[1][2] A key strategy in modern drug design is the introduction of conformational constraints into the peptide backbone to enhance enzymatic stability and receptor selectivity.[3][4] The cyclopropane ring, as the smallest carbocycle, is a powerful tool for this purpose, inducing unique structural features due to its rigid, planar geometry.[5]

This guide details a robust methodology for synthesizing novel peptidomimetics by combining the structural benefits of a cyclopropane-constrained amino acid with the efficiency and versatility of "click chemistry."[6] Specifically, we focus on the use of 1-Azidocyclopropane-1-carboxamide as a unique building block. The azide moiety serves as a handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry introduced by Sharpless and Meldal.[2][7][8] This reaction allows for the covalent ligation of the cyclopropane unit to an alkyne-functionalized peptide, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linkage not only serves as a bioisosteric replacement for the native amide bond but also provides a rigid linker that can help maintain a desired peptide conformation.[9][10]

This document provides researchers, chemists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights required to successfully synthesize and characterize these advanced peptidomimetic structures.

Section 1: Core Scientific Principles

The Cyclopropane Ring: A Tool for Conformational Rigidity

The incorporation of cyclopropane-containing amino acids into peptide sequences is a proven strategy for improving pharmacological properties.[3][11] The inherent strain and unique electronic character of the cyclopropane ring confer several advantages:

-

Conformational Lock: The tethered nature of the cyclopropyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[4]

-

Enhanced Enzymatic Stability: The non-natural cyclopropane structure is resistant to degradation by proteases, which are evolved to recognize and cleave specific peptide sequences. This significantly increases the in vivo half-life of the peptidomimetic.[5]

-

Modulation of Physicochemical Properties: The cyclopropyl fragment can influence properties such as lipophilicity and membrane permeability, which are critical for drug absorption and distribution.[5]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for linking molecules in biological and pharmaceutical chemistry.[7][12] It is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to form a five-membered triazole ring.[9][13] The copper(I) catalyst dramatically accelerates the reaction and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2][14]

Key features of the CuAAC reaction include:

-

High Efficiency: The reaction proceeds rapidly with near-quantitative yields, even at low reactant concentrations.[7][15]

-

Bioorthogonality: Azides and alkynes are largely inert to the functional groups present in biological systems, ensuring the reaction is highly specific.[6]

-

Mild Conditions: The reaction is typically performed in aqueous or mixed aqueous/organic solvents over a broad pH range (4-11), making it compatible with sensitive biomolecules like peptides.[7][12]

-

Irreversible and Stable Linkage: The resulting triazole ring is chemically robust and resistant to hydrolysis, oxidation, and enzymatic degradation.[6][7]

The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the copper(I) catalyst.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 2: Overall Synthetic Workflow

The synthesis of the target peptidomimetic is achieved through a convergent strategy. First, a peptide containing a terminal alkyne functional group is prepared using standard solid-phase peptide synthesis (SPPS). Separately, the key building block, 1-Azidocyclopropane-1-carboxamide, is available. The final step involves the CuAAC ligation of these two fragments in solution, followed by purification.

Caption: Convergent workflow for triazole-linked peptidomimetic synthesis.

Section 3: Materials and Reagents

-

Peptide Synthesis: Fmoc-protected amino acids, Fmoc-L-propargylglycine (Fmoc-Pra-OH), Rink Amide resin, HCTU, DIPEA, DMF, Piperidine, TFA, TIS, Water.

-

Click Reaction: 1-Azidocyclopropane-1-carboxamide, Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate (NaAsc), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), DMSO, PBS or Water (degassed).

-

Purification & Analysis: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or TFA, RP-HPLC system, Mass Spectrometer (ESI-MS).

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified Peptide via Fmoc-SPPS

This protocol describes the incorporation of a terminal alkyne using Fmoc-propargylglycine during standard solid-phase peptide synthesis.[12]

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-Pra-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and agitate for 2 hours at room temperature.

-

Scientist's Note: HCTU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a base to activate the carboxyl group for amide bond formation.

-

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Scientist's Note: TIS (triisopropylsilane) is a scavenger that quenches reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the wash.

-

Purification and Lyophilization: Purify the crude peptide via preparative RP-HPLC and lyophilize the pure fractions to obtain a white, fluffy powder. Confirm identity via ESI-MS.

Protocol 2: CuAAC Ligation of Peptide and Azido-Cyclopropane

This protocol details the solution-phase click reaction to conjugate the alkyne-peptide with 1-Azidocyclopropane-1-carboxamide.[12][15][16]

-

Reagent Preparation (Stock Solutions):

-

Peptide: Dissolve the lyophilized alkyne-peptide in degassed water or a DMSO/water mixture to a final concentration of 10 mM.

-

Azide: Dissolve 1-Azidocyclopropane-1-carboxamide (1.2 equivalents relative to the peptide) in the same solvent system.

-

CuSO₄: 20 mM in water.

-

THPTA: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water. Prepare this solution fresh immediately before use.

-

Scientist's Note: THPTA is a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and protecting the peptide from oxidative damage.[16] Sodium ascorbate is the reducing agent that generates Cu(I) in situ from the more stable CuSO₄ (Cu(II)) salt.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-peptide solution and the 1-Azidocyclopropane-1-carboxamide solution.

-

Add the THPTA solution, followed by the CuSO₄ solution. Vortex briefly.

-

Self-Validation Checkpoint: At this stage, the solution should be clear. No reaction will occur until the reducing agent is added.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately: Peptide (1-2 mM), Azide (1.2-2.4 mM), CuSO₄ (0.2-0.5 mM), THPTA (1-2.5 mM), Sodium Ascorbate (2-5 mM).

-

Vortex the mixture and protect it from light. Incubate at room temperature for 1-4 hours.

-

Scientist's Note: The reaction is often complete within an hour. Progress can be monitored by taking small aliquots and analyzing them via analytical RP-HPLC and ESI-MS.

-

-

Reaction Quenching and Purification:

-

Once the reaction is complete (as determined by HPLC/MS), quench by adding a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixture with HPLC-grade water containing 0.1% TFA.

-

Purify the target peptidomimetic using preparative RP-HPLC.

-

Collect fractions corresponding to the product peak, confirm the mass via ESI-MS, and lyophilize to yield the final product.

-

Section 5: Data Presentation and Characterization

The success of the synthesis is validated through chromatographic and spectrometric analysis.

Table 1: Typical CuAAC Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Reactants | Alkyne-Peptide, 1-Azidocyclopropane-1-carboxamide | The core components of the cycloaddition. |

| Molar Ratio (Azide:Alkyne) | 1.2 : 1 | A slight excess of the smaller azide component drives the reaction to completion. |

| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[12] |

| Ligand | THPTA | Stabilizes Cu(I) and enhances reaction kinetics in aqueous media.[16] |

| Solvent | DMSO / H₂O (or PBS) | Ensures solubility of both peptide and organic azide. |

| Temperature | Room Temperature (20-25 °C) | The reaction is highly efficient and does not require heating. |

| Reaction Time | 1 - 4 hours | Typically sufficient for >95% conversion. |

| Expected Yield (Post-HPLC) | 60 - 85% | Varies based on peptide sequence and purity of starting materials. |

Characterization

-

RP-HPLC: The product should elute as a single, sharp peak with a different retention time than the starting alkyne-peptide. Purity should be >95%.

-

ESI-MS: The observed mass of the product should match the calculated theoretical mass.

-

Calculation: Mass_Product = Mass_Alkyne-Peptide + Mass_1-Azidocyclopropane-1-carboxamide

-

Section 6: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive catalyst (oxidized Cu(I)). | Prepare sodium ascorbate solution fresh. Degas all aqueous buffers to remove oxygen. Increase ligand concentration. |

| Poor solubility of reactants. | Increase the percentage of organic co-solvent (e.g., DMSO, t-BuOH). | |

| Multiple Product Peaks | Oxidative damage to peptide (e.g., Met, Cys, Trp). | Ensure thorough degassing of solvents. Use a higher concentration of THPTA ligand.[15] |

| Incomplete reaction. | Increase reaction time or slightly increase the equivalents of azide and catalyst. | |

| Difficulty in Purification | Product co-elutes with starting material. | Optimize the HPLC gradient to improve peak separation. |

| Product is insoluble after lyophilization. | Lyophilize from a solution containing a small amount of a bulking agent like glycine or mannitol, or directly from a dilute acetonitrile/water solution. |

References

-

Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (URL: [Link])

-

Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions. Chemical Society Reviews, 36(10), 1674-1689. (URL: [Link])

-

Finn, M. G. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187-193. (URL: [Link])

-

Tian, J. M., et al. (2025). Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries. RSC Chemical Biology. (URL: [Link])

-

Click Chemistry - Biosyntan GmbH. (URL: [Link])

-

Golan-Gerstl, R., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 451. (URL: [Link])

-

Holub, J. M., et al. (2012). Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. Organic Letters, 14(3), 876-879. (URL: [Link])

-

de Souza, M. C. B. V., & de Miranda, L. S. M. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 26(10), 3028. (URL: [Link])

-

Click Chemistry Protocols. (URL: [Link])

-

de Souza, M. C. B. V., & de Miranda, L. S. M. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 26(10), 3028. (URL: [Link])

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase:[7][9][12]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. (URL: [Link])

-

Boudy, F., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(22), 6982. (URL: [Link])

-

Smith, T. A. D., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. (URL: [Link])

-

1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

-

Gayo, L. M., & Suto, M. J. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 188-220. (URL: [Link])

-

de Souza, M. C. B. V., & de Miranda, L. S. M. (2018). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 23(5), 1229. (URL: [Link])

-

Smith, T. A. D., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. (URL: [Link])

-

Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. (URL: [Link])

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (URL: [Link])

-

On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. (URL: [Link])

-

Cini, M., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. (URL: [Link])

-

The Synthesis of Carboxylic Acid Derivatives. (URL: [Link])

-

Carboxylic Acids and Their Derivatives. (URL: [Link])

-

A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. (URL: [Link])

-

Synthesis of Carboxylic Acids. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. jpt.com [jpt.com]

- 8. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 9. Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. confluore.com.cn [confluore.com.cn]

Application Note: 1-Azidocyclopropane-1-carboxamide in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the application of 1-Azidocyclopropane-1-carboxamide (Az-ACC) as a high-value fragment in Fragment-Based Drug Design (FBDD). Unlike traditional aromatic "flat" fragments, Az-ACC offers a rigid,

Introduction: Escaping "Flatland" with Rigid 3D Fragments

In modern FBDD, the "Rule of Three" (Ro3) has evolved to prioritize three-dimensional complexity to improve specificity and solubility. 1-Azidocyclopropane-1-carboxamide represents a premier class of "Minimalist 3D Scaffolds" .

Key Structural Advantages

-

Conformational Rigidity: The cyclopropane ring locks the relative orientation of the amide and azide groups (geminal substitution), reducing the entropic penalty upon protein binding compared to flexible linear linkers.

-

The "Silent" Warhead: The azide group is small, bio-orthogonal, and stable under physiological conditions, yet ready for "Click" chemistry (CuAAC) or strain-promoted ligation.

-

Solubility Anchor: The primary carboxamide provides a critical hydrogen-bond donor/acceptor motif, often serving as the primary "anchor" residue in the S1 or S2 pockets of enzymes (e.g., proteases, kinases).

Chemical Space Comparison

| Feature | Traditional Fragment (e.g., Benzamide) | 1-Azidocyclopropane-1-carboxamide |

| Hybridization | ||

| Vectors | 120° bond angles | ~60° ring strain / 109° substituents |

| Solubility | Low to Moderate | High (Polar Surface Area / MW ratio) |

| Reactivity | Inert (requires functionalization) | Click-Ready (Native Azide) |

Safety Protocol: Handling Low-MW Azides

CRITICAL WARNING: 1-Azidocyclopropane-1-carboxamide has a Carbon/Nitrogen (C/N) ratio of 1.0 (4 Carbons / 4 Nitrogens). According to the "Rule of Six" (C + O / N

Mandatory Safety Controls

-

Never Isolate Neat: Do not rotary evaporate to dryness. Always maintain the compound in solution (e.g., DMSO, t-BuOH, or DCM).

-